molecular formula C6H5ClN2O B2995044 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 1379179-87-9

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine

Cat. No.: B2995044
CAS No.: 1379179-87-9
M. Wt: 156.57
InChI Key: NOMDLAMXZUTNNL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol in the presence of alkali and formamidine acetate. The reaction mixture is heated to reflux, followed by acidification and purification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. Typical reaction conditions involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, which may have enhanced biological activity .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both furan and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMDLAMXZUTNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379179-87-9
Record name 4-chloro-5H,7H-furo[3,4-d]pyrimidine
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